Cas no 1805113-36-3 (2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine)

2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine
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- インチ: 1S/C6H4F3IN2/c7-4-2(5(8)9)1-3(10)12-6(4)11/h1,5H,(H2,11,12)
- InChIKey: DDJSUDHFXQYREO-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=C(C(N)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029066977-1g |
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine |
1805113-36-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine 関連文献
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2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridineに関する追加情報
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine: A Comprehensive Overview
The compound with CAS No. 1805113-36-3, commonly referred to as 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which incorporates multiple substituents, including an amino group, a difluoromethyl group, a fluoro group, and an iodine atom. These functional groups confer the molecule with distinctive chemical properties, making it a valuable component in various research and industrial applications.
Recent studies have highlighted the potential of 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine in drug discovery efforts. The presence of an amino group at the 2-position of the pyridine ring facilitates hydrogen bonding, which is a critical interaction in many biological systems. This property makes the compound a promising candidate for designing bioactive molecules targeting specific proteins or enzymes. For instance, researchers have explored its ability to inhibit kinase enzymes, which are implicated in numerous pathological conditions, including cancer and inflammatory diseases.
The fluorinated substituents on the pyridine ring further enhance the molecule's versatility. The difluoromethyl group at the 4-position introduces electron-withdrawing effects, which can modulate the electronic properties of the ring. This modulation is particularly useful in fine-tuning the compound's reactivity and selectivity in chemical reactions. Additionally, the fluoro group at the 3-position contributes to the molecule's lipophilicity, which is essential for improving its bioavailability in pharmacological applications.
The iodine atom at the 6-position of the pyridine ring adds another layer of complexity to this compound's structure. Iodine is known for its ability to participate in various types of chemical bonding, including covalent and halogen bonding. This makes 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine a valuable substrate for exploring novel reaction mechanisms and synthetic pathways. Recent advancements in cross-coupling reactions have demonstrated its utility as a building block for constructing more complex molecular architectures.
In terms of synthesis, 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine can be prepared through a multi-step process involving nucleophilic aromatic substitution and fluorination reactions. The synthesis typically begins with a pyridine derivative that undergoes sequential substitution reactions to introduce the amino, difluoromethyl, fluoro, and iodine groups. The optimization of these steps requires careful control over reaction conditions to ensure high yields and purity of the final product.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity. For example, proton NMR can reveal information about the chemical environment of hydrogen atoms attached to nitrogen or fluorinated groups, while carbon NMR can help identify specific carbon environments within the molecule.
Recent research has also focused on understanding the photophysical properties of 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine. Studies have shown that its electronic structure enables it to exhibit fluorescence under certain conditions, making it a potential candidate for applications in optoelectronic devices or sensors. The presence of electron-withdrawing groups on the pyridine ring enhances its conjugation length, which is critical for achieving strong fluorescence emissions.
In addition to its chemical properties, this compound has been evaluated for its biological activity using various assays. For instance, it has been tested for its ability to inhibit key enzymes involved in metabolic pathways or modulate ion channels. These studies are crucial for determining its potential as a lead compound in drug development programs.
Looking ahead, ongoing research aims to explore new synthetic routes for 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine that are more efficient and environmentally friendly. Green chemistry principles are being incorporated into these efforts to minimize waste generation and reduce reliance on hazardous reagents. Furthermore, computational modeling techniques are being employed to predict its interactions with biological targets at an atomic level, providing valuable insights for rational drug design.
In conclusion, 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodylpyridine (CAS No. 1805113_36_3) is a multifaceted organic compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for advancing research in medicinal chemistry, materials science, and beyond. As our understanding of this compound deepens through ongoing studies and technological advancements
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